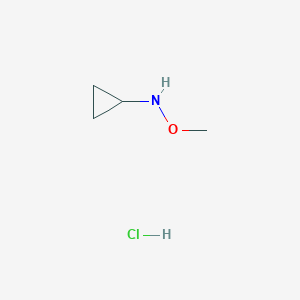
N-methoxycyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl methoxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a specialty product used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methoxylamine moiety, making it a valuable reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cyclopropyl methoxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions are moderate, avoiding the use of toxic substances such as sulfur dioxide and sodium nitrite, which are commonly used in other production processes .
Industrial Production Methods
In industrial settings, the production of cyclopropyl methoxylamine hydrochloride can be scaled up using a similar synthetic route. The process involves the preparation of acetyl hydroxylamine, followed by acetyl methoxyamine, and finally, methoxylamine hydrochloride . This method is efficient and environmentally friendly, reducing the emission of waste gases such as nitric oxide.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl methoxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The methoxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium for deprotonation, organolithium compounds for nucleophilic substitution, and various oxidizing agents for oxidation reactions . The reaction conditions typically involve moderate temperatures and the use of polar organic solvents.
Major Products Formed
The major products formed from these reactions include imines, amines, and oximes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl methoxylamine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cyclopropyl methoxylamine hydrochloride involves the inhibition of base excision repair (BER) pathways. The compound covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, blocking the cleavage of base excision repair glycosylates . This disruption increases the amount of cytotoxic adducts
Eigenschaften
Molekularformel |
C4H10ClNO |
|---|---|
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
N-methoxycyclopropanamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H |
InChI-Schlüssel |
UWYCVINMMQDBEE-UHFFFAOYSA-N |
Kanonische SMILES |
CONC1CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















